1,10-Phenanthroline, 2,9-bis(trichloromethyl)-
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Overview
Description
1,10-Phenanthroline, 2,9-bis(trichloromethyl)- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the presence of two trichloromethyl groups at the 2 and 9 positions of the phenanthroline ring. It is known for its ability to form strong complexes with metal ions, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,10-Phenanthroline, 2,9-bis(trichloromethyl)- can be synthesized through the halogenation of 2,9-dimethyl-1,10-phenanthroline using reagents such as N-bromosuccinimide or N-chlorosuccinimide . The reaction typically involves free radical halogenation, resulting in the formation of the trichloromethyl derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthroline, 2,9-bis(trichloromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups or other lower oxidation state derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide in 1,4-dioxane is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 1,10-Phenanthroline-2,9-dicarbaldehyde.
Reduction: 2,9-dimethyl-1,10-phenanthroline.
Substitution: Various substituted phenanthroline derivatives depending on the nucleophile used.
Scientific Research Applications
1,10-Phenanthroline, 2,9-bis(trichloromethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline, 2,9-bis(trichloromethyl)- primarily involves its ability to chelate metal ions. This chelation can inhibit metallopeptidases by removing the metal ion required for their catalytic activity, leaving an inactive enzyme . The compound targets mainly zinc metallopeptidases, with a lower affinity for calcium .
Comparison with Similar Compounds
1,10-Phenanthroline, 2,9-bis(trichloromethyl)- can be compared with other similar compounds:
2,2’-Bipyridine: Similar in coordination properties but with different structural rigidity and chelation efficiency.
2,9-Dimethyl-1,10-phenanthroline: A precursor in the synthesis of 1,10-Phenanthroline, 2,9-bis(trichloromethyl)-.
Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline): Used in optoelectronic devices, highlighting the versatility of phenanthroline derivatives.
Properties
IUPAC Name |
2,9-bis(trichloromethyl)-1,10-phenanthroline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl6N2/c15-13(16,17)9-5-3-7-1-2-8-4-6-10(14(18,19)20)22-12(8)11(7)21-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMJSTQJXFJWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)C(Cl)(Cl)Cl)N=C(C=C2)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl6N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450280 |
Source
|
Record name | 1,10-Phenanthroline, 2,9-bis(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78831-41-1 |
Source
|
Record name | 1,10-Phenanthroline, 2,9-bis(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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